ZIKV inhibitor K22

Description

Structure

3D Structure

Properties

IUPAC Name |

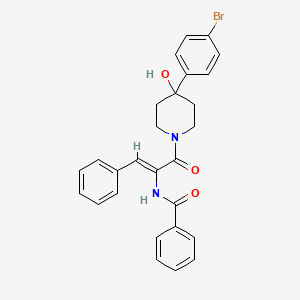

N-[(Z)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,19,33H,15-18H2,(H,29,31)/b24-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBUSPXASRNJHI-CLCOLTQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

K22 Inhibitor: A Deep Dive into its Mechanism of Action Against Zika Virus

For Immediate Release

Bern, Switzerland – Researchers have elucidated the mechanism of action of the small-molecule inhibitor K22 against the Zika virus (ZIKV), a member of the Flaviviridae family. This technical guide provides an in-depth analysis of K22's antiviral properties, detailing its impact on the viral life cycle, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular interactions. This information is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral therapies.

Core Mechanism: Disruption of Viral Replication Organelles

K22 exerts its potent antiviral activity against a broad range of positive-strand RNA viruses, including ZIKV, by targeting the formation of viral replication organelles.[1][2] Time-of-addition experiments have conclusively demonstrated that K22 acts during a post-entry phase of the ZIKV life cycle.[1][2][3][4] This means the inhibitor does not prevent the virus from entering the host cell but rather interferes with a critical subsequent step necessary for viral propagation.

Specifically, K22 disrupts the virus-induced remodeling of intracellular membranes, which is essential for the formation of replication compartments where viral RNA synthesis occurs.[1][3][4] Electron microscopy studies have revealed that in the presence of K22, ZIKV-infected cells exhibit severe alterations in these replication structures, leading to a significant reduction in viral RNA synthesis and subsequent viral titers.[1][2][3][4]

Quantitative Analysis of Antiviral Efficacy

The inhibitory effects of K22 on ZIKV replication have been quantified through various in vitro assays. The following table summarizes the key efficacy data.

| Assay | Cell Line | Virus | IC50 / EC50 | Time Point (h p.i.) | Reference |

| Viral Titer Reduction | Vero | ZIKV | IC50: 2.5 µM | 24 | [2] |

| Viral Titer Reduction | Vero | ZIKV | IC50: 2.1 µM | 48 | [2] |

IC50 (50% inhibitory concentration) represents the concentration of K22 required to inhibit viral replication by 50%.

Visualizing the Mechanism of Action

To better understand the stages of the ZIKV life cycle and the point of intervention for K22, the following diagrams have been generated.

References

- 1. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ZIKV inhibitor K22 | 2141978-86-9 | Benchchem [benchchem.com]

K22: A Pan-Flavivirus Inhibitor Targeting Host-Cell Membrane Reorganization

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence and re-emergence of pathogenic flaviviruses, such as Zika virus (ZIKV), Dengue virus (DENV), and West Nile virus (WNV), underscore the urgent need for broad-spectrum antiviral therapeutics. The small molecule inhibitor K22 has been identified as a potent pan-flavivirus inhibitor. Originally characterized as an inhibitor of coronaviruses, K22 exerts its antiviral activity against flaviviruses by disrupting the formation of the viral replication organelle, a hallmark of positive-strand RNA virus replication. This technical guide provides a comprehensive overview of the discovery and characterization of K22 as a pan-flavivirus inhibitor, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its characterization.

Discovery and Rationale for Pan-Flavivirus Activity

K22, with the chemical name (Z)-N-(3-(4-(4-bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, was initially identified in a high-throughput screen for inhibitors of human coronavirus 229E (HCoV-229E).[1] Its mechanism of action in coronaviruses was determined to be the inhibition of viral RNA synthesis by impairing the formation of double-membrane vesicles (DMVs), which are essential components of the viral replication organelle.[1]

Given that all positive-strand RNA viruses, including flaviviruses, remodel host intracellular membranes to form replication organelles, it was hypothesized that K22's mechanism of targeting this conserved host-oriented process could confer broad-spectrum antiviral activity.[2] Subsequent studies confirmed that K22 is a potent inhibitor of a wide range of flaviviruses, acting at a post-entry stage of the viral life cycle.[2]

Mechanism of Action: Interference with Viral Replication Organelle Biogenesis

Time-of-addition experiments have demonstrated that K22 is effective even when added several hours after viral infection, indicating that it targets a post-entry step in the flavivirus life cycle.[2] The primary mechanism of K22's antiviral activity is its interference with the biogenesis of the viral replication organelle.[2]

Flaviviruses extensively remodel the endoplasmic reticulum (ER) membrane to create invaginated vesicle packets and convoluted membranes where viral RNA replication occurs. These structures are thought to shield the viral replication machinery from the host's innate immune sensors. Immunofluorescence and electron microscopy studies have revealed that in the presence of K22, the characteristic perinuclear accumulation of viral double-stranded RNA (dsRNA), a marker for replication sites, is significantly reduced.[2] Furthermore, ultrastructural analysis of K22-treated, Zika virus-infected cells shows severe alterations to the virus-induced intracellular replication compartments.[2] Instead of well-formed vesicle packets, aberrant vacuolar structures are observed.

While the precise molecular target of K22 has not yet been definitively identified, it is hypothesized to be a host cell factor involved in membrane remodeling, given its broad activity against different virus families that all rely on this process.[1] In coronaviruses, resistance to K22 has been mapped to mutations in the viral non-structural protein 6 (nsp6), a transmembrane protein involved in the formation of replication organelles.[1] This suggests that K22 may target a host pathway that is co-opted by viral proteins like nsp6 to induce membrane curvature and vesicle formation.

Quantitative Antiviral Activity

The antiviral efficacy of K22 against various flaviviruses has been quantified through in vitro assays. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are key parameters to determine the inhibitor's potency and therapeutic window.

| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| Zika Virus (ZIKV) | Vero | TCID50 | 2.1 - 2.5 | >50 | >20 - >23.8 | [2] |

| West Nile Virus (WNV) | Vero | Plaque Reduction | ~5 | >50 | >10 | [2] |

| Dengue Virus (DENV) | Vero | Plaque Reduction | ~10 | >50 | >5 | [2] |

| Yellow Fever Virus (YFV) | Vero | Plaque Reduction | ~10 | >50 | >5 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of K22 as a pan-flavivirus inhibitor.

Cell Lines and Virus Propagation

-

Cell Line: Vero E6 cells (or other susceptible cell lines like Huh-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 incubator.

-

Virus Propagation: A confluent monolayer of Vero E6 cells is infected with the desired flavivirus at a low multiplicity of infection (MOI) of 0.01 in serum-free DMEM. After a 1-2 hour adsorption period at 37°C, the inoculum is removed, and cells are washed with phosphate-buffered saline (PBS). The medium is then replaced with DMEM containing 2% FBS. The virus is harvested when a significant cytopathic effect (CPE) is observed (typically 3-5 days post-infection). The supernatant is clarified by centrifugation at 3000 x g for 10 minutes, aliquoted, and stored at -80°C.

Antiviral Activity Assay (TCID50)

The 50% tissue culture infective dose (TCID50) assay is used to quantify the infectious virus titer.

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of K22 in DMEM with 2% FBS.

-

Infection and Treatment: Remove the culture medium from the cells and infect with the flavivirus at an MOI of 0.1 in the presence of the serially diluted K22. Include a virus-only control and a mock-infected control.

-

Incubation: Incubate the plate for 3-5 days at 37°C.

-

CPE Observation: Observe the wells for the presence of CPE under a microscope.

-

Calculation: The TCID50 is calculated using the Reed-Muench method. The IC50 is determined by plotting the percentage of inhibition of viral titer against the log of the K22 concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate as described for the antiviral assay.

-

Compound Treatment: Treat the cells with the same serial dilutions of K22 used in the antiviral assay.

-

Incubation: Incubate for the same duration as the antiviral assay (3-5 days).

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with crystal violet.

-

Calculation: The CC50 is calculated by plotting the percentage of cell viability against the log of the K22 concentration.

Immunofluorescence Assay for Viral Protein Expression

-

Cell Seeding and Infection: Seed Vero E6 cells on glass coverslips in a 24-well plate. Infect the cells with the flavivirus at an MOI of 1 in the presence or absence of K22 (at a concentration of ~2x IC50).

-

Fixation and Permeabilization: At 24-48 hours post-infection, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a viral protein (e.g., anti-flavivirus E protein antibody, clone 4G2) and an antibody against dsRNA (e.g., J2 monoclonal antibody) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-mouse IgG and Alexa Fluor 594-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides with a mounting medium.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope.

Transmission Electron Microscopy

-

Cell Culture and Treatment: Culture and infect Vero E6 cells with the desired flavivirus at a high MOI (e.g., 5) in the presence or absence of K22.

-

Fixation: At 24 hours post-infection, fix the cells in a solution of 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer for 1 hour at room temperature.

-

Post-fixation and Staining: Post-fix the cells in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1 hour. Stain the cells en bloc with 1% uranyl acetate.

-

Dehydration and Embedding: Dehydrate the cells in a graded series of ethanol and embed in an epoxy resin.

-

Sectioning and Staining: Cut ultrathin sections (70-90 nm) and stain with uranyl acetate and lead citrate.

-

Imaging: Examine the sections with a transmission electron microscope.

Visualizations

Proposed Mechanism of K22 Action

Caption: Proposed mechanism of K22 inhibition of flavivirus replication.

Experimental Workflow for K22 Characterization

Caption: Workflow for the characterization of K22's antiviral properties.

Conclusion and Future Directions

K22 represents a promising lead compound for the development of a pan-flavivirus antiviral drug. Its unique mechanism of action, which targets a conserved host-dependent process, offers the potential for broad efficacy and a high barrier to the development of viral resistance. Future research should focus on the definitive identification of the direct molecular target of K22, which will facilitate structure-based drug design to improve its potency and pharmacokinetic properties. Furthermore, in vivo efficacy and safety studies in relevant animal models are crucial next steps in the preclinical development of K22-based therapeutics for the treatment of flavivirus infections.

References

K22's Impact on Zika Virus Replication Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the small molecule inhibitor K22 on the formation of the Zika virus (ZIKV) replication complex. The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological processes and experimental procedures.

Introduction: The Zika Virus Replication Complex and the Antiviral K22

Zika virus (ZIKV), a member of the Flaviviridae family, is a positive-strand RNA virus that replicates its genome in close association with reorganized intracellular host cell membranes.[1][2][3] This process involves the formation of intricate structures known as replication complexes or replication organelles, which are derived from the endoplasmic reticulum (ER).[1][2][3] These specialized compartments are essential for efficient viral RNA synthesis and serve to shield the viral replication machinery from the host's innate immune defenses.[1][2][3]

The small molecule inhibitor K22 has been identified as a potent antiviral compound with broad activity against a range of coronaviruses by targeting membrane-bound viral RNA replication.[1][2][3] Subsequent research has demonstrated that K22 also exhibits significant antiviral activity against several members of the Flaviviridae family, including the re-emerging Zika virus.[1][2][3] This guide focuses on the specific effects of K22 on the formation and integrity of the ZIKV replication complex.

Quantitative Analysis of K22 Antiviral Activity

K22 inhibits ZIKV replication in a dose-dependent manner. The inhibitory concentrations (IC50) have been determined at different time points post-infection, highlighting the compound's efficacy. The selectivity index (SI), a ratio of the 50% cytotoxic concentration (CC50) to the IC50, indicates the therapeutic window of the compound.

| Virus | Time Post-Infection (h) | IC50 (µM) | Selectivity Index (SI) |

| ZIKV | 24 | 2.5 | 35.6 |

| 48 | 2.1 | 39.9 | |

| JEV | 24 | 0.5 | 193.9 |

| 48 | 4.4 | 19.1 | |

| YFV | 24 | 3.7 | 24.3 |

| 48 | Not Determined | Not Determined | |

| WNV | 24 | 2.8 | Not Determined |

| 48 | 8.4 | Not Determined |

Data sourced from García-Nicolás O, et al. Antimicrob Agents Chemother. 2018.[2]

Mechanism of Action: Disruption of the Replication Complex

Time-of-addition experiments have revealed that K22 acts on a post-entry stage of the ZIKV life cycle, specifically targeting the establishment of viral replication within the host cell cytoplasm.[2][3] The primary mechanism of K22's antiviral activity against ZIKV is the disruption of the formation and integrity of the viral replication complex.[2]

Ultrastructural analysis through electron microscopy has shown that K22 treatment leads to severe alterations of the ZIKV-induced intracellular replication compartments.[2][3] Unlike its effect on coronaviruses where it prevents the formation of double-membrane vesicles, in ZIKV-infected cells, K22 treatment results in an increase in membrane proliferation and the size of vesicles within the replication structures, leading to aberrant and non-functional replication organelles.[2]

Proposed Mechanism of K22 Action on ZIKV Replication

Caption: Proposed mechanism of K22's inhibitory effect on ZIKV replication.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of K22 on ZIKV replication complex formation.

Virus Infection and K22 Treatment

Objective: To infect cells with ZIKV and assess the antiviral activity of K22.

Materials:

-

Vero cells

-

Zika virus (e.g., strain H/PF/2013)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

K22 compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed Vero cells in appropriate culture plates (e.g., 24-well plates) and grow to 80-90% confluency.

-

Pre-treat cells with varying concentrations of K22 in DMEM for 4 hours at 37°C. A DMSO-only control should be included.

-

Infect the cells with ZIKV at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells once with PBS.

-

Add fresh DMEM containing the respective concentrations of K22 or DMSO.

-

Incubate the plates at 37°C for 24 to 48 hours.

-

Harvest the cell supernatant for viral titration and the cells for analysis (e.g., immunofluorescence, flow cytometry, or RNA extraction).

Viral Titer Determination (TCID50 Assay)

Objective: To quantify the amount of infectious virus in the supernatant of infected cells.

Protocol:

-

Seed Vero cells in a 96-well plate.

-

Perform 10-fold serial dilutions of the harvested viral supernatants.

-

Add the dilutions to the Vero cells in the 96-well plate (typically 8 replicates per dilution).

-

Incubate the plate at 37°C for 5-7 days.

-

Observe the plates for cytopathic effect (CPE).

-

Calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench method.

Caption: Workflow for determining viral titer using the TCID50 assay.

Immunofluorescence Assay for Replication Complex Visualization

Objective: To visualize the ZIKV replication complex and the effect of K22 treatment.

Materials:

-

ZIKV-infected and K22-treated cells grown on coverslips

-

4% paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies:

-

Mouse anti-dsRNA (J2)

-

Rabbit anti-ZIKV E protein

-

-

Secondary antibodies:

-

Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Goat anti-rabbit IgG conjugated to a different fluorophore (e.g., Alexa Fluor 594)

-

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Protocol:

-

Fix the cells with 4% PFA for 20 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

Transmission Electron Microscopy (TEM)

Objective: To examine the ultrastructural changes in ZIKV-induced replication compartments upon K22 treatment.

Protocol:

-

Fix ZIKV-infected and K22-treated cells with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer).

-

Post-fix the cells with osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Infiltrate and embed the cells in an epoxy resin (e.g., Epon).

-

Polymerize the resin at 60°C for 48 hours.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the grids using a transmission electron microscope.

Caption: General workflow for transmission electron microscopy of infected cells.

Summary and Future Directions

The small molecule inhibitor K22 demonstrates potent antiviral activity against Zika virus by disrupting the formation of the viral replication complex. Quantitative data confirms its efficacy at low micromolar concentrations. The primary mechanism appears to be the induction of aberrant and non-functional replication organelles through the dysregulation of host membrane remodeling.

While the phenotypic effects of K22 on the ZIKV replication complex are well-documented, the precise molecular target of K22 within the host cell or the viral machinery remains to be elucidated. Future research should focus on identifying the direct binding partner(s) of K22 to fully understand its mechanism of action. This knowledge will be crucial for the further development of K22 and similar compounds as broad-spectrum antiviral agents against flaviviruses.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of K22 in the Zika Virus Replication Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule inhibitor K22 has demonstrated potent antiviral activity against Zika virus (ZIKV), a member of the Flaviviridae family. This technical guide provides an in-depth analysis of the current understanding of K22's molecular target and its impact on the ZIKV replication cycle. While the precise molecular target of K22 remains to be definitively elucidated, compelling evidence indicates that it does not directly inhibit a specific viral enzyme. Instead, K22 disrupts a critical post-entry stage of viral replication: the formation and organization of virus-induced intracellular replication compartments. This guide summarizes the key quantitative data on K22's antiviral efficacy, details the experimental protocols used to characterize its mechanism of action, and provides visual representations of the affected pathways and experimental workflows.

Data Presentation: Antiviral Activity and Cytotoxicity of K22

The antiviral activity of K22 against Zika virus and its effect on cell viability have been quantified to determine its therapeutic potential. The following table summarizes the key parameters.

| Virus | Cell Line | Assay Type | Endpoint Measurement | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| Zika Virus | Vero E6 | Viral Yield Reduction (TCID50) | Infectious Virus Titer | ~5 | >50 | >10 | Pfaender et al., 2018 |

| Zika Virus | Vero E6 | Flow Cytometry | E Protein Expression | ~10 | >50 | >5 | Pfaender et al., 2018 |

Table 1: In vitro activity of K22 against Zika virus. The IC50 (half-maximal inhibitory concentration) represents the concentration of K22 required to inhibit viral replication by 50%. The CC50 (half-maximal cytotoxic concentration) is the concentration that reduces the viability of the host cells by 50%. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

Mechanism of Action: Disruption of Viral Replication Compartments

Time-of-addition experiments have revealed that K22 is effective even when added several hours after the initial infection, indicating that it targets a post-entry step in the ZIKV life cycle.[1] The primary mechanism of action of K22 against Zika virus is the disruption of the formation of viral replication compartments.[1] Flaviviruses, including Zika virus, remodel the host cell's intracellular membranes, primarily the endoplasmic reticulum (ER), to create specialized structures where viral RNA replication takes place. These compartments are thought to provide a scaffold for the replication machinery and protect the viral components from the host's innate immune system.

Ultrastructural analysis by transmission electron microscopy has shown that in the presence of K22, the typical ZIKV-induced convoluted membranes and vesicle packets are severely altered.[1] This disruption of the replication organelle architecture correlates with a significant reduction in the accumulation of viral double-stranded RNA (dsRNA), a key intermediate in viral replication, and viral envelope (E) protein.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the antiviral activity of K22 against Zika virus.

Viral Yield Reduction Assay (TCID50)

This assay quantifies the amount of infectious virus produced by infected cells in the presence of the antiviral compound.

Materials:

-

Vero E6 cells

-

Zika virus stock

-

K22 compound

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal calf serum (FCS)

-

96-well cell culture plates

-

Crystal violet staining solution (0.1% crystal violet, 20% ethanol)

Procedure:

-

Seed Vero E6 cells in 96-well plates and grow to 80-90% confluency.

-

Prepare serial dilutions of K22 in DMEM with 2% FCS.

-

Pre-treat the cells with the different concentrations of K22 for 4 hours.

-

Infect the cells with Zika virus at a multiplicity of infection (MOI) of 0.1 TCID50/cell for 1 hour.

-

Remove the virus inoculum and add fresh medium containing the respective concentrations of K22.

-

Incubate the plates for 48 hours.

-

Collect the supernatants and perform a 10-fold serial dilution.

-

Transfer the dilutions to a new 96-well plate with fresh Vero E6 cells.

-

Incubate for 5-7 days and observe for cytopathic effect (CPE).

-

Stain the cells with crystal violet solution.

-

The 50% tissue culture infectious dose (TCID50) is calculated using the Reed-Muench method.

Immunofluorescence Assay

This assay is used to visualize the effect of K22 on the expression and localization of viral proteins and dsRNA.

Materials:

-

Vero E6 cells grown on coverslips

-

Zika virus

-

K22 compound (30 µM)

-

4% Paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Primary antibodies: mouse anti-flavivirus E protein, mouse anti-dsRNA

-

Secondary antibody: Alexa Fluor-conjugated anti-mouse IgG

-

DAPI for nuclear staining

-

Phalloidin for actin staining (optional)

Procedure:

-

Seed Vero E6 cells on coverslips in a 24-well plate.

-

Pre-treat cells with 30 µM K22 or DMSO (control) for 4 hours.

-

Infect cells with Zika virus (MOI = 0.1 TCID50/cell) for 1 hour.

-

Remove the inoculum, wash with PBS, and add fresh medium with K22 or DMSO.

-

Incubate for 48 hours.

-

Fix the cells with 4% PFA for 20 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain with DAPI and/or Phalloidin.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the ultrastructural changes in ZIKV-infected cells treated with K22.

Materials:

-

Vero E6 cells

-

Zika virus

-

K22 compound

-

Glutaraldehyde (2.5%) and Osmium tetroxide (1%) for fixation

-

Ethanol series for dehydration

-

Propylene oxide

-

Epoxy resin for embedding

-

Uranyl acetate and lead citrate for staining

Procedure:

-

Infect Vero E6 cells grown in culture dishes with Zika virus in the presence or absence of K22.

-

At 48 hours post-infection, fix the cells with 2.5% glutaraldehyde.

-

Post-fix with 1% osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Infiltrate with propylene oxide and then with a mixture of propylene oxide and epoxy resin.

-

Embed the cells in pure epoxy resin and polymerize.

-

Cut ultrathin sections (60-80 nm) using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the grids using a transmission electron microscope.

Conclusion

The small molecule inhibitor K22 represents a promising antiviral candidate against Zika virus. Its unique mechanism of action, which involves the disruption of viral replication compartment formation rather than direct enzymatic inhibition, suggests that it may have a higher barrier to the development of viral resistance. The broad-spectrum activity of K22 against other flaviviruses further highlights its potential as a pan-flavivirus inhibitor. Future research should focus on the precise identification of the host or viral factor that K22 directly interacts with to mediate its disruptive effect on membrane remodeling. Elucidating this specific molecular target will be crucial for the further development and optimization of K22 and related compounds as therapeutic agents against Zika virus and other emerging flaviviral threats.

References

K22 as a Potential Early-Stage Therapeutic for Zika Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the small-molecule inhibitor K22 as a potential therapeutic agent against the Zika virus (ZIKV). This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The antiviral activity of K22 against Zika virus has been quantified through in vitro studies. The following tables summarize the key efficacy and cytotoxicity data.

Table 1: Antiviral Efficacy of K22 against Zika Virus [1]

| Parameter | Cell Line | Time Post-Infection (h) | Value (µM) |

| IC₅₀ | Vero | 24 | 2.5[1] |

| IC₅₀ | Vero | 48 | 2.1[1] |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of K22 at which 50% of viral replication is inhibited.

Table 2: Dose-Dependent Inhibition of ZIKV Titer by K22

| K22 Concentration (µM) | Reduction in Viral Titer (log₁₀) |

| 5 | 1-2 |

| 10 | 1-2 |

| ≥30 | Up to 4 |

Table 3: Cytotoxicity of K22

| Parameter | Cell Line | Value (µM) | Notes |

| CC₅₀ (HCV study) | Huh7.5 | 21.3[2] | While from a study on Hepatitis C virus, it provides an indication of K22's cytotoxicity. |

| Effect on Proliferation | Vero | ≥30 | Mildly affected cell proliferation was observed at these concentrations.[2] |

CC₅₀ (Half-maximal cytotoxic concentration): The concentration of K22 at which 50% of the cells are killed.

Mechanism of Action

K22 exhibits its antiviral activity against ZIKV by targeting a post-entry stage of the viral life cycle.[2] The proposed mechanism centers on the disruption of the formation of viral replication compartments within the host cell's endoplasmic reticulum (ER).[2] Positive-strand RNA viruses like ZIKV remodel host cell membranes to create these specialized structures, which are essential for the replication of the viral genome.[2] Electron microscopy studies have revealed that K22 treatment leads to severe alterations in these ZIKV-induced intracellular replication compartments.[2] While the precise molecular target of K22 in flaviviruses has not yet been definitively identified, research on coronaviruses has shown that resistance to K22 is associated with mutations in the non-structural protein 6 (nsp6), which is involved in the formation of double-membrane vesicles that are crucial for viral replication.[2][3] This suggests that K22 may interfere with a conserved mechanism of membrane remodeling utilized by various positive-strand RNA viruses.[2]

Proposed mechanism of K22 action on the ZIKV replication cycle.

Experimental Protocols

This section details the methodologies for the key experiments cited in the early-stage research on K22 as a potential ZIKV therapeutic.

Cell Culture and Virus

-

Cells: Vero cells (African green monkey kidney epithelial cells) are a commonly used cell line for ZIKV propagation and antiviral assays.[4]

-

Virus: Zika virus strains, such as the prototype MR766 or contemporary outbreak strains, are used for infection.

TCID₅₀ (50% Tissue Culture Infectious Dose) Assay

This assay is used to quantify the infectious viral titer.

References

- 1. Antiviral activity of K22 against members of the order Nidovirales - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibody validation [bio-protocol.org]

ZIKV Inhibitor K22: A Technical Guide to its Structural and Functional Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Zika virus (ZIKV), a member of the Flaviviridae family, as a global health concern has underscored the urgent need for effective antiviral therapies. ZIKV infection is associated with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. K22 is a small molecule inhibitor that has demonstrated potent antiviral activity against a broad range of positive-strand RNA viruses, including ZIKV. This technical guide provides an in-depth overview of the structural and functional properties of K22, with a focus on its mechanism of action against ZIKV, quantitative efficacy data, and detailed experimental protocols for its characterization.

Structural Properties

The precise chemical structure of K22 is not always explicitly detailed in publicly available research. However, it is characterized as a small molecule inhibitor. Its antiviral activity is attributed to its ability to interfere with host cell processes that are essential for viral replication.

Functional Properties and Mechanism of Action

K22 exerts its anti-ZIKV activity by targeting a post-entry stage of the viral life cycle.[1] It specifically interferes with the formation of the viral replication complex, which is essential for the amplification of the viral RNA genome.[1]

Electron microscopy studies have revealed that K22 treatment of ZIKV-infected cells leads to severe alterations of the intracellular replication compartments.[1] Flaviviruses, including ZIKV, remodel the endoplasmic reticulum (ER) membrane to create specialized structures called replication organelles, where viral RNA synthesis occurs. These structures are thought to provide a scaffold for the replication machinery and protect viral components from the host immune system. K22 disrupts the biogenesis of these replication organelles, thereby inhibiting viral replication. This mechanism of targeting host-cell membrane reorganization for viral replication contributes to its broad-spectrum antiviral activity.

dot

Caption: Mechanism of action of K22 against ZIKV.

Quantitative Data on Antiviral Activity

The efficacy of K22 as a ZIKV inhibitor has been quantified in various cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line | Virus Strain | Assay Type | Reference |

| IC50 | 2.1 µM | Vero | Not Specified | Viral Titer Reduction | [2] |

| IC50 | 2.5 µM | Vero | Not Specified | Viral Titer Reduction | [2] |

| EC50 | 0.7 - 1.7 µM | Not Specified | Not Specified | Not Specified | [3] |

| Selectivity Index (SI) | >35 | Not Specified | Not Specified | CC50/EC50 | [3] |

IC50 (50% inhibitory concentration): The concentration of K22 required to inhibit ZIKV replication by 50%. EC50 (50% effective concentration): The concentration of K22 that produces 50% of its maximal effect. CC50 (50% cytotoxic concentration): The concentration of K22 that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/IC50, this value indicates the therapeutic window of a compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-ZIKV activity of K22.

Median Tissue Culture Infectious Dose (TCID50) Assay

This assay is used to quantify the infectious viral titer in a sample.

Materials:

-

Vero cells

-

96-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS)

-

ZIKV stock

-

Compound K22

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer the next day.

-

On the day of the assay, prepare 10-fold serial dilutions of the virus stock in DMEM with 2% FBS.

-

Remove the growth medium from the cells and infect the cells with the serial dilutions of the virus. Typically, 8 replicates are used for each dilution. Include a mock-infected control (cells only with medium).

-

Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.

-

After the incubation period, observe the plates for cytopathic effect (CPE) under a microscope. A well is considered positive if any CPE is observed.

-

Calculate the TCID50/mL using the Reed-Muench method.

Flow Cytometry Analysis of ZIKV E Protein Expression

This method is used to quantify the percentage of infected cells by detecting the intracellular expression of the ZIKV envelope (E) protein.

Materials:

-

ZIKV-infected and mock-infected cells

-

PBS

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody: anti-Flavivirus group antigen antibody (clone D1-4G2-4-15) or a specific anti-ZIKV E protein antibody.

-

Secondary antibody: Fluorochrome-conjugated anti-mouse IgG.

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by resuspending them in fixation buffer for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by resuspending them in permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells with PBS containing 2% FBS (FACS buffer).

-

Incubate the cells with the primary antibody diluted in FACS buffer for 1 hour at 4°C.

-

Wash the cells twice with FACS buffer.

-

Incubate the cells with the fluorochrome-conjugated secondary antibody diluted in FACS buffer for 30-45 minutes at 4°C, protected from light.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of E protein-positive cells.

Immunofluorescence Assay for dsRNA Detection

This assay visualizes the sites of viral replication within the cell by detecting double-stranded RNA (dsRNA), a replicative intermediate of RNA viruses.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-dsRNA antibody (e.g., J2 clone)

-

Secondary antibody: Fluorochrome-conjugated anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Infect the cells with ZIKV and treat with K22 or a vehicle control.

-

At the desired time point post-infection, wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-dsRNA antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorochrome-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating an antiviral compound like K22 and the logical relationship of its inhibitory action.

dot

References

K22's Impact on Viral RNA Synthesis and Replication Organelles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral therapeutics. One such promising candidate is the small molecule inhibitor K22. This technical guide provides an in-depth analysis of K22's mechanism of action, with a particular focus on its profound impact on viral RNA synthesis and the biogenesis of viral replication organelles. We consolidate quantitative data on its antiviral activity, present detailed experimental protocols for its characterization, and provide visual representations of its molecular interactions and experimental workflows. This document serves as a comprehensive resource for researchers engaged in the study of K22 and the development of host-oriented antiviral strategies.

Introduction

Positive-strand RNA viruses, a group that includes significant human pathogens like coronaviruses and flaviviruses, remodel host intracellular membranes to create specialized structures known as replication organelles (ROs).[1] These ROs provide a scaffold for the viral replication and transcription complex (RTC), concentrating viral and host factors to facilitate efficient viral RNA synthesis while shielding viral components from the host's innate immune sensors.[1] The small molecule inhibitor K22 has emerged as a potent and broad-spectrum antiviral agent that targets this crucial aspect of the viral life cycle.[2][3] Initially identified as an inhibitor of human coronavirus 229E (HCoV-229E), K22 has since demonstrated efficacy against a wide range of viruses from the Nidovirales and Flaviviridae families.[2] This guide delves into the molecular underpinnings of K22's antiviral activity, its effects on viral RNA production, and its disruptive influence on the formation of viral ROs.

Mechanism of Action of K22

K22 exerts its antiviral effects at a post-entry stage of the viral life cycle, specifically by targeting membrane-bound viral RNA synthesis.[2] Its primary mechanism involves the disruption of the formation of functional viral replication organelles.

Targeting Coronavirus Replication Organelles

In coronaviruses, K22 has been shown to potently inhibit the formation of double-membrane vesicles (DMVs), which are the hallmark replication structures for these viruses.[2] Studies have identified the viral non-structural protein 6 (nsp6) as a key target of K22 in coronaviruses. Nsp6 is a multi-spanning transmembrane protein that plays a crucial role in the biogenesis of DMVs.[2] Mutations within nsp6 have been shown to confer resistance to K22, providing strong evidence for its direct or indirect interaction with this viral protein.[2] By targeting nsp6, K22 effectively prevents the hijacking and remodeling of host cell membranes, thereby halting the creation of the specialized environment required for viral RNA replication.

Impact on Flavivirus Replication Compartments

K22 also demonstrates significant antiviral activity against members of the Flaviviridae family, such as Zika virus (ZIKV).[2] While the precise molecular target in flaviviruses is yet to be fully elucidated, ultrastructural studies have revealed that K22 treatment leads to severe alterations in ZIKV-induced intracellular replication compartments.[2] Interestingly, the morphological changes observed in ZIKV-infected cells treated with K22 differ from those seen in coronaviruses, suggesting a potentially distinct yet functionally convergent mechanism of action centered on the disruption of replication organelle biogenesis.[2]

Quantitative Data on K22's Antiviral Activity

The efficacy of K22 has been quantified against a variety of viruses using assays that measure the reduction in viral titer or the inhibition of viral replication. The following tables summarize key quantitative data from published studies.

| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | Huh-7 | Plaque Reduction | ~1 | [2] |

| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Vero | Plaque Reduction | Not specified, but potent inhibition | [2] | |

| Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) | Vero | Plaque Reduction | Not specified, but potent inhibition | [2] | |

| Feline Infectious Peritonitis Virus (FIPV) | fcwf-4 | Not specified | Not specified, but significant inhibition | [4] | |

| Flaviviridae | Zika Virus (ZIKV) | Vero | TCID50 | 2.1 - 2.5 | [2] |

| West Nile Virus (WNV) | Vero | TCID50 | 5.3 | [2] | |

| Dengue Virus (DENV) | Vero | TCID50 | >10 | [2] | |

| Yellow Fever Virus (YFV) | Vero | TCID50 | 3.9 | [2] |

| Virus Family | Virus | Cell Line | K22 Concentration (µM) | Log Reduction in Viral Titer | Reference |

| Coronaviridae | Murine Hepatitis Virus (MHV) | L-929 | 10 | ~3 | [2] |

| Feline Coronavirus (FCoV) | FCWF | 10 | ~2.5 | [2] | |

| Avian Infectious Bronchitis Virus (IBV) | Vero | 10 | ~3.5 | [2] | |

| SARS-CoV | Vero | 10 | ~4 | [2] | |

| MERS-CoV | HAE cultures | 10 | ~3.5 | [2] | |

| Arteriviridae | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | MARC-145 | 40 | >6 | [2] |

| Equine Arteritis Virus (EAV) | BHK-21 | 40 | ~4.5 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of K22.

Viral Titer Reduction Assay (Plaque Assay)

This assay quantifies the concentration of infectious virus particles in a sample.

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero, Huh-7) in 6-well or 12-well plates.

-

Compound Preparation: Prepare serial dilutions of K22 in a suitable solvent (e.g., DMSO) and then in cell culture medium.

-

Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus for 1-2 hours at 37°C to allow for viral adsorption.

-

Treatment: Remove the viral inoculum and add the culture medium containing the different concentrations of K22 or a vehicle control (DMSO).

-

Overlay: After a brief incubation, remove the treatment medium and overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or 0.6% agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: Fix the cells with a solution of 4% formaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

-

Quantification: Count the number of plaques in each well and calculate the viral titer in plaque-forming units per milliliter (PFU/mL). The percentage of inhibition is determined by comparing the plaque counts in K22-treated wells to the vehicle control.

Immunofluorescence Microscopy for Visualization of Replication Organelles

This technique is used to visualize the effect of K22 on the formation of viral replication organelles by staining for viral components like double-stranded RNA (dsRNA), a hallmark of viral replication.

-

Cell Culture: Grow cells on glass coverslips in 24-well plates.

-

Treatment and Infection: Treat the cells with K22 or a vehicle control before and/or after infection with the virus.

-

Fixation: At the desired time post-infection, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA and 0.05% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a viral protein (e.g., anti-dsRNA J2 antibody, 1:200 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG, 1:500 dilution) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal or fluorescence microscope to assess the localization and intensity of the fluorescent signal, indicating the presence and structure of replication organelles.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the ultrastructural changes in infected cells upon K22 treatment.

-

Sample Preparation: Grow and infect cells in the presence or absence of K22.

-

Fixation: At the desired time point, fix the cells with a solution containing 2.5% glutaraldehyde and 2% paraformaldehyde in a cacodylate buffer.

-

Post-fixation: Post-fix the samples in 1% osmium tetroxide.

-

Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol concentrations and embed them in an epoxy resin.

-

Sectioning: Cut ultrathin sections (60-80 nm) of the embedded samples using an ultramicrotome.

-

Staining: Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Imaging: Examine the sections using a transmission electron microscope to observe the morphology of cellular organelles and the presence and structure of viral replication organelles.

Viral RNA Quantification by RT-qPCR

This method is used to quantify the levels of viral RNA in infected cells to assess the impact of K22 on viral RNA synthesis.

-

RNA Extraction: Infect cells in the presence of varying concentrations of K22. At the desired time post-infection, lyse the cells and extract total RNA using a commercial kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, virus-specific primers, and a fluorescent probe (e.g., a TaqMan probe). A standard curve with known quantities of viral RNA should be included to enable absolute quantification.

-

Example Primer-Probe Set for HCoV-229E (N gene):

-

Forward Primer: 5'-GGTAAGAGAGGTGGTGGTAATG-3'

-

Reverse Primer: 5'-TGGTCAACAAACTGCCATAAATC-3'

-

Probe: 5'-/56-FAM/CATAACAGG/ZEN/TTTGCCATCGGCGC/3IABkFQ/-3'[2]

-

-

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The quantity of viral RNA in each sample is calculated based on the standard curve. The results are typically normalized to a housekeeping gene to account for variations in RNA extraction and RT efficiency.

Visualizations

The following diagrams illustrate the proposed mechanism of action of K22 and a general experimental workflow for its characterization.

Figure 1: Proposed mechanism of action of K22. K22 inhibits viral replication by disrupting the formation of replication organelles, which are crucial for viral RNA synthesis.

Figure 2: General experimental workflow for characterizing the antiviral activity and mechanism of action of K22.

Conclusion

K22 represents a promising broad-spectrum antiviral compound that targets a conserved and critical step in the replication of positive-strand RNA viruses: the formation of viral replication organelles. Its ability to disrupt these structures, likely through the targeting of viral proteins like nsp6 in coronaviruses, leads to a significant reduction in viral RNA synthesis and overall viral propagation. The data and protocols presented in this technical guide provide a solid foundation for further research into K22 and the development of novel antiviral therapies that exploit this viral vulnerability. Future studies should focus on elucidating the precise molecular targets of K22 in a broader range of viruses and on optimizing its pharmacological properties for potential clinical applications.

References

- 1. Antiviral studies of feline infectious peritonitis virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Viral quantification (RNA and titer) [bio-protocol.org]

- 3. RT-qPCR Testing of SARS-CoV-2: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Possible Antiviral Activity of 5-Aminolevulinic Acid in Feline Infectious Peritonitis Virus (Feline Coronavirus) Infect… [ouci.dntb.gov.ua]

K22: A Technical Guide to its Initial Screening and Identification as a Broad-Spectrum Antiviral Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial discovery and characterization of K22, a potent, broad-spectrum antiviral compound. It details the experimental methodologies, presents key quantitative data, and illustrates the underlying mechanisms and workflows involved in its identification.

Introduction

The emergence of novel and re-emerging viral threats, such as the coronaviruses responsible for Severe Acute Respiratory Syndrome (SARS) and Middle East Respiratory Syndrome (MERS), necessitates the development of broad-spectrum antiviral therapeutics.[1][2] The small molecule inhibitor K22 was identified through a high-throughput screening campaign against Human Coronavirus 229E (HCoV-229E).[3] Subsequent studies revealed its remarkable efficacy against a wide array of coronaviruses and other positive-strand RNA viruses.[1][3] K22 targets a crucial and highly conserved step in the viral replication cycle: the formation of viral replication organelles. Specifically, it interferes with the biogenesis of double-membrane vesicles (DMVs), which serve as the sites for viral RNA synthesis.[2] This guide delineates the screening process, characterization assays, and the initial mechanistic insights that established K22 as a promising antiviral candidate.

Initial Screening and Hit Validation

K22 was identified from a large collection of diverse compounds in a phenotypic high-throughput screen designed to find inhibitors of HCoV-229E replication. The general workflow for such a screening campaign involves a primary screen to identify initial "hits," followed by secondary assays to confirm activity and rule out cytotoxicity.

High-Throughput Screening (HTS) Workflow

The following diagram illustrates a typical workflow for identifying antiviral compounds like K22.

Quantitative Data Summary

The antiviral activity and cytotoxicity of K22 were evaluated against a range of viruses and cell lines. The data are summarized below. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, indicates the therapeutic window of the compound. Compounds with an SI value ≥ 10 are generally considered active.

Table 1: Antiviral Activity of K22 against Coronaviruses

| Virus Family | Virus | Representative Cell Line | IC50 (µM) | Reference |

| Coronaviridae | Human Coronavirus 229E (HCoV-229E) | Human Airway Epithelial Cultures | Potent Inhibition | [4] |

| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Human Airway Epithelial Cultures | Potent Inhibition | [4] | |

| Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) | Vero | Potent Inhibition | [4] | |

| Murine Hepatitis Virus (MHV) | L-929 | Potent Inhibition | [3][4] | |

| Feline Coronavirus (FCoV) | FCWF | Potent Inhibition | [3][4] | |

| Avian Infectious Bronchitis Virus (IBV) | Vero | Potent Inhibition | [3][4] |

Table 2: Antiviral Activity and Cytotoxicity of K22 against Flaviviruses

| Virus Family | Virus | Cell Line | IC50 (µM) at 48h p.i. | CC50 (µM) | Selectivity Index (SI) | Reference |

| Flaviviridae | Zika Virus (ZIKV) | Vero | 2.1 | ~83.8 | 39.9 | [3] |

| Japanese Encephalitis Virus (JEV) | Vero | 4.4 | ~83.8 | 19.1 | [3] | |

| Yellow Fever Virus (YFV) | Vero | 3.7 | ~83.8 | 22.6 | [3] | |

| West Nile Virus (WNV) | Vero | 8.4 | ~83.8 | 10.0 | [3] |

Note: CC50 value was calculated based on the provided IC50 and SI values for ZIKV (SI = CC50/IC50).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe representative protocols for the key experiments used to identify and characterize K22.

High-Throughput Screening (HTS) Assay (Representative Protocol)

This protocol is based on a screen for HCoV-OC43 inhibitors using a luciferase reporter virus, representing a common HTS strategy for coronaviruses.

-

Cell Seeding : Seed BHK-21 cells in 96-well plates at a density of 10,000 cells per well and incubate overnight.

-

Compound Addition : Add compounds from a chemical library to the cells to achieve a final concentration of 10 µM.

-

Viral Infection : Infect the cells with a recombinant coronavirus expressing Renilla luciferase (e.g., rOC43-ns2Del-Rluc) at a Multiplicity of Infection (MOI) of 0.01.

-

Incubation : Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C.

-

Signal Detection : Lyse the cells and measure Renilla luciferase activity using a luminometer.

-

Data Analysis : Calculate the percentage of inhibition for each compound relative to untreated, infected controls. Compounds showing significant inhibition (e.g., >70%) are selected as primary hits.

Plaque Reduction Assay

This assay confirms antiviral activity by quantifying the reduction in infectious virus particles.

-

Cell Seeding : Seed susceptible cells (e.g., Vero E6) in 24-well plates to form a confluent monolayer overnight.

-

Compound and Virus Preparation : Prepare serial dilutions of the test compound (K22). Mix each dilution with a standardized amount of virus (e.g., 50 plaque-forming units, PFU).

-

Infection : Remove the culture medium from the cells and inoculate the monolayers with the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay : Aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% low-melting-point agarose or carboxymethylcellulose) mixed with the corresponding concentration of the compound. This restricts virus spread to adjacent cells.[1][3]

-

Incubation : Incubate the plates for 72 hours at 37°C until visible plaques (zones of cell death) form.[3]

-

Staining and Counting : Fix the cells (e.g., with 10% formaldehyde) and stain with a dye like crystal violet to visualize the plaques.[3] Count the number of plaques in each well.

-

IC50 Calculation : Calculate the percentage of plaque inhibition for each compound concentration compared to the virus-only control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay (MTT-based)

This assay measures the effect of the compound on host cell viability.

-

Cell Seeding : Seed cells (e.g., Vero, MRC-5) in a 96-well plate at the same density used in the antiviral assays and incubate overnight.

-

Compound Treatment : Treat the cells with the same serial dilutions of K22 used in the antiviral assays. Do not add any virus.

-

Incubation : Incubate the cells for the same duration as the antiviral assay (e.g., 48-72 hours).

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

CC50 Calculation : Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the resulting dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

-

Cell Seeding and Infection : Seed host cells in multi-well plates and allow them to form a monolayer. Synchronize infection by inoculating the cells with a high MOI of the virus for a short period (e.g., 1 hour) at 4°C (to allow attachment but not entry).

-

Initiation of Infection : Wash the cells to remove unbound virus and shift the temperature to 37°C to allow viral entry and replication to begin synchronously (this is time zero).

-

Staggered Compound Addition : Add a high concentration of K22 (several multiples of its IC50) to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).[4]

-

Endpoint Measurement : After a single round of replication is complete (e.g., 10-12 hours), quantify the viral yield (e.g., by TCID50 assay or qRT-PCR of viral RNA) from all wells.

-

Data Analysis : Plot the viral yield against the time at which the compound was added. The compound will lose its inhibitory effect when added after its specific target step in the replication cycle has been completed. For K22, it was shown to act at an early, post-entry stage of the viral life cycle.[3][5]

Mechanism of Action: Inhibition of Viral Replication Organelle Formation

Time-of-addition experiments revealed that K22 acts after the virus has entered the host cell but before genome replication begins.[3][5] Coronaviruses, like many positive-strand RNA viruses, extensively remodel host cell intracellular membranes to create specialized structures, primarily double-membrane vesicles (DMVs), which serve as protected sites for viral RNA synthesis.[2]

Studies showed that K22 treatment strongly prevents the formation of these characteristic DMV clusters.[3] Further evidence for its mechanism came from the selection of HCoV-229E mutants that could replicate in the presence of K22. These resistant mutants harbored amino acid substitutions in the nonstructural protein 6 (nsp6).[2] Coronavirus nsp6 is a transmembrane protein that is essential for the diversion and reorganization of host membranes, a critical step in the formation of the viral replication organelle.[2] This strongly suggests that K22 targets the function of nsp6 or a closely related process involved in establishing the membrane-bound replication compartments.

The diagram below illustrates the proposed mechanism of action for K22.

Conclusion

The identification of K22 through a systematic screening and characterization process highlights a successful strategy in antiviral drug discovery. The compound demonstrated potent, broad-spectrum activity against a range of coronaviruses and other RNA viruses by targeting a conserved and vulnerable step in their life cycle—the formation of membrane-bound replication organelles. The detailed experimental protocols and quantitative data presented in this guide provide a framework for understanding the initial discovery of K22 and can serve as a reference for future antiviral research and development efforts. The unique mechanism of action, targeting a host-virus interface rather than a viral enzyme, makes K22 and its analogs attractive candidates for further development as panviral inhibitors.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Coronaviruses — drug discovery and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for K22 as a Zika Virus Inhibitor in Vero Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with congenital microcephaly and other neurological disorders. The development of effective antiviral therapeutics is a critical priority. The small molecule inhibitor K22 has demonstrated potent antiviral activity against a broad range of positive-strand RNA viruses, including ZIKV.[1] K22 targets a post-entry stage of the viral life cycle, specifically interfering with the formation of viral replication compartments.[1] These application notes provide detailed protocols for determining the optimal concentration of K22 for inhibiting ZIKV in Vero cells, a commonly used cell line for ZIKV research.

Quantitative Data Summary

The efficacy and cytotoxicity of K22 against Zika virus in Vero cells are summarized in the table below. The optimal concentration for inhibition is a balance between achieving a high level of antiviral activity (low EC50) and minimizing toxicity to the host cells (high CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

| Parameter | Value | Cell Line | Virus | Assay | Source |

| EC50 (24 h.p.i.) | 2.5 µM | Vero | ZIKV | TCID50 | [1] |

| EC50 (48 h.p.i.) | 2.1 µM | Vero | ZIKV | TCID50 | [1] |

| CC50 | 21.3 µM | Vero | N/A | MTT Assay | [1] |

| Selectivity Index (SI) (48 h.p.i.) | 10.14 | Vero | ZIKV | CC50/EC50 | Calculated |

EC50 (50% effective concentration): The concentration of K22 that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration): The concentration of K22 that causes a 50% reduction in cell viability. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates a more promising antiviral agent.

Diagrams

Caption: Workflow for determining the optimal K22 concentration.

References

Application Notes and Protocols for K22 Inhibitor Preparation and Dissolution in In Vitro Experiments

Introduction

The K22 inhibitor is a potent antiviral compound that has demonstrated significant efficacy against a broad range of coronaviruses, including SARS-CoV and MERS-CoV.[1][2] Its mechanism of action involves the inhibition of viral RNA synthesis by specifically targeting the formation of double-membrane vesicles (DMVs), which are essential for the viral replication complex.[1][3] This document provides detailed protocols for the preparation and dissolution of the K22 inhibitor for use in in vitro experiments, ensuring optimal performance and reproducibility of results for researchers in virology and drug development.

Chemical Properties and Solubility

A clear understanding of the chemical properties and solubility of the K22 inhibitor is paramount for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 505.41 g/mol | [3] |

| Formula | C₂₇H₂₅BrN₂O₃ | [3] |

| Solubility in DMSO | 100 mM (50.54 mg/mL) | [3] |

| Storage | Store at -20°C | [3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM K22 Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of K22 in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent due to the high solubility of K22.[3]

Materials:

-

K22 inhibitor powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibration: Allow the K22 inhibitor powder vial and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh out the desired amount of K22 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.05 mg of K22 (Molecular Weight = 505.41 g/mol ).

-

Dissolution:

-

Aseptically add the weighed K22 powder to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube. For a 10 mM solution with 5.05 mg of K22, add 1 mL of DMSO.

-

Cap the tube tightly.

-

-

Mixing: Vortex the solution thoroughly for 1-2 minutes until the K22 powder is completely dissolved. A brief, gentle sonication in a water bath can be used to aid dissolution if necessary.

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

-

Clearly label each aliquot with the compound name, concentration, date, and your initials.

-

Store the aliquots at -20°C for long-term storage.[3]

-

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the K22 stock solution to the final working concentration in cell culture medium. It is crucial to minimize the final DMSO concentration in the culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended.

Materials:

-

10 mM K22 stock solution in DMSO

-

Pre-warmed, sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM K22 stock solution at room temperature.

-

Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium or a suitable buffer (e.g., PBS).

-

Final Dilution: Directly add the required volume of the K22 stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

Mixing: Gently mix the working solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing which can cause foaming of the medium.

-

Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the K22-treated samples.

Visualizations

K22 Inhibition of Coronavirus Replication Pathway

Caption: K22 inhibits coronavirus replication by targeting double-membrane vesicle (DMV) formation.

Experimental Workflow for K22 Stock Solution Preparation

Caption: Workflow for preparing a K22 inhibitor stock solution.

References

- 1. Targeting Membrane-Bound Viral RNA Synthesis Reveals Potent Inhibition of Diverse Coronaviruses Including the Middle East Respiratory Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Small-Compound Inhibitor K22 Displays Broad Antiviral Activity against Different Members of the Family Flaviviridae and Offers Potential as a Panviral Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. K 22 | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

K22: Unveiling its Antiviral Potential Through Plaque Reduction Assay

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The emergence and re-emergence of viral pathogens present a continuous challenge to global health. The small molecule inhibitor K22 has demonstrated broad-spectrum antiviral activity against a range of viruses, including members of the Coronaviridae and Flaviviridae families.[1][2][3] K22's mechanism of action involves the disruption of viral replication by targeting the formation of viral replication organelles, which are essential for the synthesis of viral RNA.[1][4] This unique mechanism makes K22 a promising candidate for further antiviral drug development.